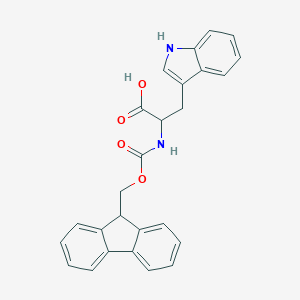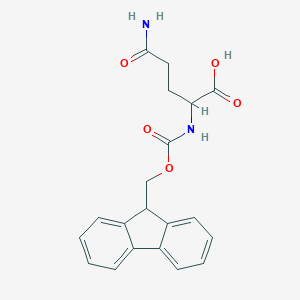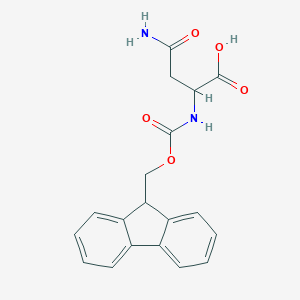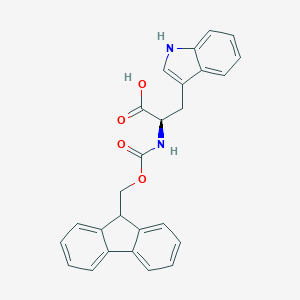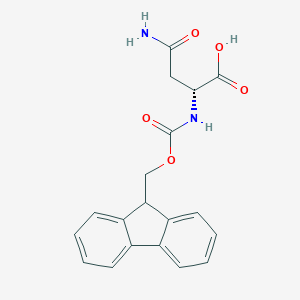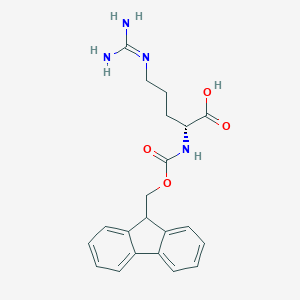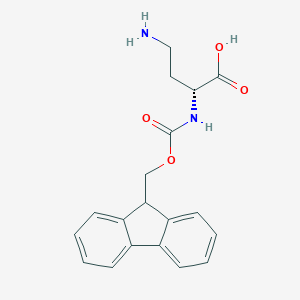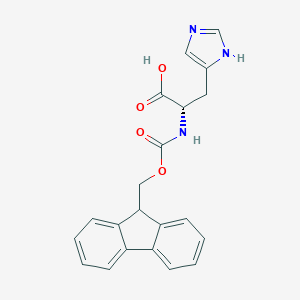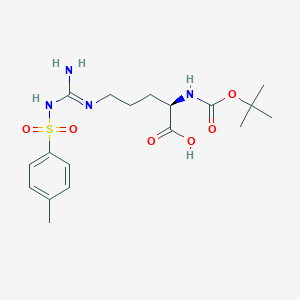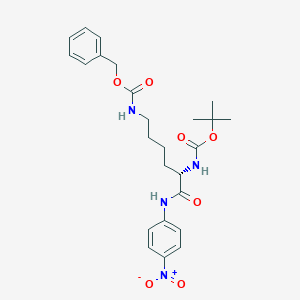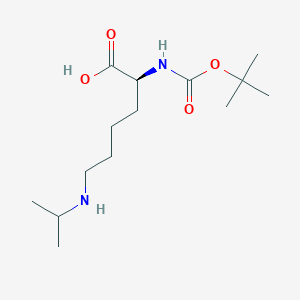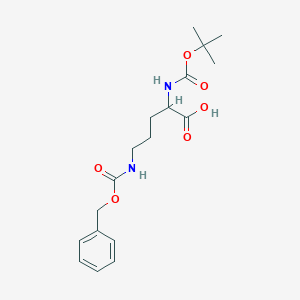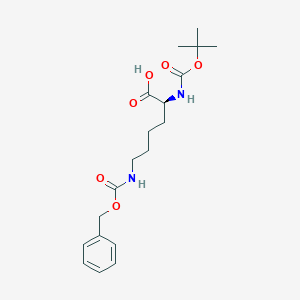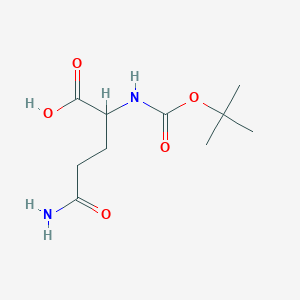
Boc-Gln-OH
説明
Protected Glutamine.
作用機序
Target of Action
Boc-Gln-OH, also known as Nα-(tert-Butoxycarbonyl)-L-glutamine, is primarily used in the field of peptide synthesis . It serves as a standard building block for the introduction of glutamine amino-acid residues . The primary targets of this compound are the peptide chains where glutamine residues are to be introduced.
Mode of Action
This compound interacts with its targets (peptide chains) through a process known as Boc solid-phase peptide synthesis . In this process, the Boc group serves as a protective group for the amino group during the synthesis. The Boc group can be removed selectively in the presence of other protecting groups, allowing for the controlled elongation of the peptide chain.
Pharmacokinetics
It’s worth noting that the compound is soluble in dmf (dimethylformamide), which can impact its handling and use in peptide synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reagents, and the specific conditions of the peptide synthesis process. Proper storage is also crucial to maintain the compound’s stability .
特性
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNYDCGZZSTUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902098 | |
| Record name | NoName_1307 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-85-7 | |
| Record name | tert-Butoxycarbonyl-L-glutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Boc-Gln-OH in the solid-phase synthesis of IGF-I?
A1: Boc-Glutamine (this compound) serves as a protected form of the amino acid glutamine. In solid-phase peptide synthesis, amino acids are sequentially added to a growing peptide chain attached to a solid support. To prevent unwanted side reactions, protecting groups like Boc (tert-butyloxycarbonyl) are used to temporarily block the reactive groups of the amino acids. In the synthesis of IGF-I, this compound is specifically employed to introduce the glutamine residue at its designated position within the IGF-I peptide sequence. [] The Boc protecting group is later removed during the synthesis process, allowing for the formation of the desired peptide bonds.
Q2: Are there any specific challenges associated with using this compound in this context?
A2: Yes, the research article highlights that this compound, along with Boc-Methionine sulfoxide (Boc-Met(O)-OH) and Boc-Arginine(Tos)-OH, requires a longer coupling time (40 minutes) compared to other Boc-protected amino acids used in the synthesis. [] This suggests that the incorporation of glutamine, using this compound, might be a slower step in the overall synthesis, potentially requiring adjustments to the standard coupling procedures. The researchers also incorporated N,N-dimethylformamide in specific concentrations during the coupling of these amino acids, indicating potential solubility or reactivity considerations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


